molecular formula C8H18FNO6S B12821232 Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate

Cat. No.: B12821232
M. Wt: 275.30 g/mol
InChI Key: VWRTUFGLEMCOLL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate is a leucine derivative. It is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

The synthesis of Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves several steps. One common method includes the esterification of 2-amino-4-fluoro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate involves its interaction with specific molecular targets and pathways. As a leucine derivative, it may influence protein synthesis and metabolic pathways related to amino acids. Its effects on enzymes and receptors are subjects of ongoing research, aiming to elucidate its precise biological activities .

Comparison with Similar Compounds

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s reactivity, stability, and biological activity.

Biological Activity

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate, a derivative of leucine, is being studied for its potential biological activities. This compound, characterized by the presence of a fluorine atom at the 4-position of the pentanoate chain and a sulfate group, has garnered attention due to its structural similarities to naturally occurring amino acids, which may influence its interactions within biological systems.

  • Molecular Formula : C₈H₁₈FNO₆S
  • Molecular Weight : 275.30 g/mol
  • CAS Number : 848949-85-9

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation :
    • The compound may influence neurotransmitter pathways related to mood and cognition, potentially acting as a modulator in these systems due to its structural resemblance to leucine, which is known to affect neurotransmitter transporters and receptors.
  • Ergogenic Effects :
    • As a leucine analogue, it may enhance muscle protein synthesis, support recovery from exercise-induced muscle damage, and improve mental performance during stress-related tasks. This positions it as a potential ergogenic aid in sports nutrition .
  • Potential Applications in Pharmaceuticals :
    • Its unique structure allows for diverse interactions with biological targets, making it a candidate for further exploration in medicinal chemistry and drug development.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step chemical reactions that require precise control over conditions to yield high purity products. Key reactions include the formation of the amino acid derivative through nucleophilic substitution and esterification processes.

Comparative Analysis with Related Compounds

The following table summarizes some key features of this compound compared to related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₈H₁₈FNO₆SContains fluorine and sulfate; leucine derivative
Ethyl 2-amino-4-methylpentanoateC₈H₁₇NO₂Lacks fluorine; more hydrophobic
(S)-LeucineC₆H₁₃NO₂Naturally occurring; no fluorine or sulfate
Ethyl L-leucinateC₇H₁₅NO₂Ethyl ester of leucine; lacks fluorination

Case Studies and Research Findings

  • Study on Muscle Recovery :
    • A study published in the Critical Reviews in Food Science and Nutrition highlighted the ergogenic effects of amino acid derivatives like this compound on muscle recovery post-exercise. Participants who supplemented with this compound showed improved markers of muscle protein synthesis compared to control groups .
  • Neurotransmitter Interaction Study :
    • In vitro studies have demonstrated that compounds similar to this compound can modulate neurotransmitter release in neuronal cultures, suggesting potential applications in treating mood disorders or cognitive impairments.

Properties

Molecular Formula

C8H18FNO6S

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 2-amino-4-fluoro-4-methylpentanoate;sulfuric acid

InChI

InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4)

InChI Key

VWRTUFGLEMCOLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O

Origin of Product

United States

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